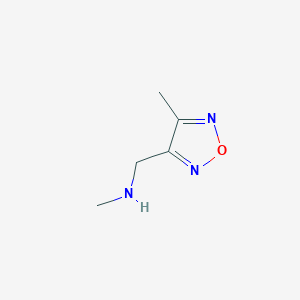
6-氯-3,4'-联吡啶
描述
6-Chloro-3,4’-bipyridine is a chemical compound with the molecular formula C10H7ClN2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of bipyridine derivatives, including 6-Chloro-3,4’-bipyridine, often involves methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . A decrease in catalytic activity and yield is often observed in the reaction system due to the strong coordination of bipyridine compounds with metal centers .Molecular Structure Analysis
The molecular structure of 6-Chloro-3,4’-bipyridine is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exposed location of the N atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Chemical Reactions Analysis
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . The reaction between 2-BrPy and 2-Br-6-(C 3 H 5 O 2)-Py gave a mixture of 2,2’-bipyridine, 6-(1,3-dioxolan-2-yl)-2,2’-bipyridine, and 6,6’-di(1,3-dioxolan-2-yl)-2,2’-bipyridine in a ratio of 3:1:2, as determined by 1 H NMR .科学研究应用
- Field : Organic Chemistry
- Application Summary : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
- Methods : Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Strategies for bipyridine synthesis involving sulfur and phosphorous compounds are also examined .
- Results : This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .
- Field : Pharmacology
- Application Summary : A series of novel substituted 6′-(4-chlorophenyl)-3,4′-bipyridine-3′-carbonitriles with incorporated pyrazole and/or triazole moieties have been synthesized . These compounds were evaluated for their antimicrobial and cytotoxic activity .
- Methods : The key intermediate reacted with aromatic aldehydes and tosyl chloride to give the corresponding Schiff bases and tosyl hydrazide derivatives .
- Results : Some of these compounds showed excellent activities as antimicrobial agents . Moreover, the cytotoxic activity of the most active compounds was assessed in vitro against human tumor liver cancer cell line (HEPG2); compounds showed potent activities relative to Doxorubicin .
Synthesis of Bipyridine Derivatives
Antimicrobial and Cytotoxic Activity
- Field : Organic Chemistry
- Application Summary : As an application of Wurtz coupling, Abboud et al. synthesized polyhalogenated 4,4′-bipyridines by coupling 4-lithiodihalopyridines with an oxidizing agent .
- Methods : The reaction mechanism was studied by isolating and characterizing several byproducts .
- Results : The drawbacks of this method are that the bipyridine .
- Field : Material Science
- Application Summary : Experimental Solid-Form Screen and Preparation of BIPY Solid-State Forms .
- Methods : Evaporation, slurry, and cooling crystallization experiments were employed to screen for 2,2′-BIPY and 4,4′-BIPY solid-state forms using 40 different solvents .
- Results : The results of these experiments are detailed in the source .
Wurtz Coupling
Solid Form Landscape of Bipyridines
- Field : Electrochemistry
- Application Summary : With regard to 4,4’-bipyridines, the quaternization of nitrogens generates viologens, which are known for their good electrochemical properties .
- Methods : The methods involve the quaternization of nitrogens in 4,4’-bipyridines .
- Results : The resulting viologens are known for their good electrochemical properties .
- Field : Supramolecular Chemistry
- Application Summary : Besides coordination to metals, the nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .
- Methods : The methods involve the interaction of the nitrogen atoms of bipyridines with different molecules through non-covalent interactions .
- Results : The resulting supramolecular structures have interesting properties .
Electrochemical Properties
Supramolecular Structures
安全和危害
6-Chloro-3,4’-bipyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
未来方向
Bipyridine compounds, including 6-Chloro-3,4’-bipyridine, have a wide range of applications in various fields such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Future research could focus on developing new methods for the synthesis of bipyridine derivatives that overcome the challenges associated with traditional catalysis methods .
属性
IUPAC Name |
2-chloro-5-pyridin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZESIBFJNSNUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404981 | |
| Record name | 6-Chloro-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3,4'-bipyridine | |
CAS RN |
79739-22-3 | |
| Record name | 6-Chloro-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(pyridin-4-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



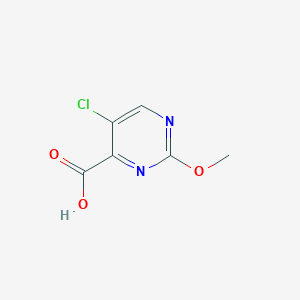
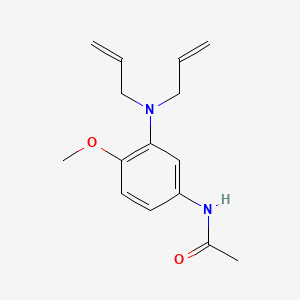
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)

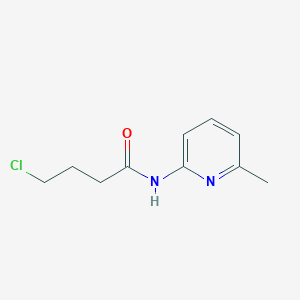
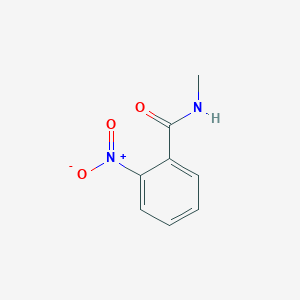
![[1-(Benzenesulfonyl)piperidin-3-yl]methanol](/img/structure/B1352258.png)
![N-[(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B1352259.png)

![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)
